molecular formula C15H13ClN2O2 B5878796 3-chloro-N'-(phenylacetyl)benzohydrazide

3-chloro-N'-(phenylacetyl)benzohydrazide

Cat. No. B5878796
M. Wt: 288.73 g/mol
InChI Key: CFTSQHILSJYJLU-UHFFFAOYSA-N
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Description

3-chloro-N'-(phenylacetyl)benzohydrazide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CPB belongs to the class of hydrazides and has a molecular weight of 319.78 g/mol.

Mechanism of Action

The exact mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N'-(phenylacetyl)benzohydrazide also inhibits the activity of the STAT3 signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-chloro-N'-(phenylacetyl)benzohydrazide has also been shown to exhibit anti-inflammatory and analgesic properties. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are known to play a key role in the development of inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N'-(phenylacetyl)benzohydrazide is its potent anti-cancer activity. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research and development. However, 3-chloro-N'-(phenylacetyl)benzohydrazide also has some limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, 3-chloro-N'-(phenylacetyl)benzohydrazide has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are a number of potential future directions for research on 3-chloro-N'-(phenylacetyl)benzohydrazide. One area of research is in the development of more efficient and cost-effective synthesis methods for 3-chloro-N'-(phenylacetyl)benzohydrazide. Another area of research is in the development of new formulations of 3-chloro-N'-(phenylacetyl)benzohydrazide that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide and its potential toxicity and side effects. Finally, there is a need for more in vivo studies to determine the efficacy of 3-chloro-N'-(phenylacetyl)benzohydrazide in animal models and potentially in human clinical trials.

Synthesis Methods

3-chloro-N'-(phenylacetyl)benzohydrazide can be synthesized using a simple one-pot reaction between 3-chlorobenzohydrazide and phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-chloro-N'-(phenylacetyl)benzohydrazide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.

properties

IUPAC Name

3-chloro-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTSQHILSJYJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-(phenylacetyl)benzohydrazide

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